3-Amino-2-fluorobenzotrifluoride

Catalog No.
S705852
CAS No.
123973-25-1
M.F
C7H5F4N
M. Wt
179.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-fluorobenzotrifluoride

CAS Number

123973-25-1

Product Name

3-Amino-2-fluorobenzotrifluoride

IUPAC Name

2-fluoro-3-(trifluoromethyl)aniline

Molecular Formula

C7H5F4N

Molecular Weight

179.11 g/mol

InChI

InChI=1S/C7H5F4N/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H,12H2

InChI Key

YKPDYPPZLUZONK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)N)F)C(F)(F)F

Synonyms

2-Fluoro-3-(trifluoromethyl)-benzenamine; [2-Fluoro-3-(trifluoromethyl)phenyl]amine

Canonical SMILES

C1=CC(=C(C(=C1)N)F)C(F)(F)F

The exact mass of the compound 3-Amino-2-fluorobenzotrifluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Amino-2-fluorobenzotrifluoride (CAS 123973-25-1) is a highly specialized fluorinated aniline building block characterized by a trifluoromethyl group and an ortho-fluoro substituent relative to the amine. As a clear, pale yellow liquid with a boiling point of 189 °C and a density of 1.39 g/mL, it is primarily procured for advanced pharmaceutical synthesis. The compound's unique substitution pattern exerts strong electron-withdrawing and steric effects on the amine, making it a critical precursor for the development of high-affinity kinase inhibitors, septin GTPase inhibitors, and antiviral candidates where precise conformational control of the resulting amide or urea bond is required.

Substituting 3-amino-2-fluorobenzotrifluoride with unfluorinated 3-aminobenzotrifluoride or generic anilines fundamentally alters the downstream molecule's binding affinity and physicochemical properties. In urea-formation reactions (such as the synthesis of the septin inhibitor UR214-9) or cross-coupling to pyrimidines, the ortho-fluoro substituent dictates the dihedral angle of the resulting bond via specific stereoelectronic interactions. A generic analog lacks this conformational lock, resulting in a failure to achieve the precise target docking required for lymphocyte-specific kinase inhibition or GTPase suppression, while also altering the target's lipophilicity profile [1].

Precursor Suitability for High-Affinity Septin GTPase Inhibitors

When used as a precursor to synthesize the diaryl urea UR214-9, the 2-fluoro-3-(trifluoromethyl) substitution provides a critical conformational lock that drastically enhances target binding compared to the unfluorinated baseline, Forchlorfenuron (FCF). In viability assays using ECC-1 cancer cells, the derivative synthesized from 3-amino-2-fluorobenzotrifluoride inhibited proliferation at approximately 4 µM, whereas the baseline FCF lacked activity at these concentrations [1].

Evidence DimensionAnti-proliferative potency (viability inhibition)
Target Compound DataActive at ~4 µM (UR214-9 derivative)
Comparator Or BaselineInactive (FCF baseline derivative)
Quantified Difference>10-fold increase in potency
Conditions48h treatment in ECC-1 cell lines

This demonstrates that procuring this exact fluorinated aniline is essential for synthesizing urea-based inhibitors that require precise conformational docking to achieve low-micromolar efficacy.

Physicochemical Profile and Lipophilicity Modulation

The introduction of the ortho-fluoro group in 3-amino-2-fluorobenzotrifluoride slightly reduces the overall lipophilicity of the building block compared to its unfluorinated analog, 3-aminobenzotrifluoride. Computed models show an XLogP3 of 2.2 for the target compound, compared to 2.39 for the baseline[1]. This subtle shift is critical for balancing membrane permeability and aqueous solubility in downstream pharmaceutical formulations.

Evidence DimensionComputed lipophilicity (XLogP3)
Target Compound Data2.2
Comparator Or Baseline2.39 (3-Aminobenzotrifluoride)
Quantified Difference0.19 log unit reduction
ConditionsStandard XLogP3 computation models

Procuring the ortho-fluoro variant allows chemists to fine-tune the lipophilicity of the final active pharmaceutical ingredient, preventing excessive hydrophobicity.

Precursor Suitability for Antiviral SAR Expansion

3-Amino-2-fluorobenzotrifluoride serves as a direct replacement for simpler anilines, such as 3-aminobenzonitrile, in the synthesis of sulphamoylpyrrolamide derivatives targeting Hepatitis B. Under standard coupling conditions (Method B), it successfully yields the target inhibitor (m/z 460.1), providing a highly specific electronic and steric profile that expands the structure-activity relationship (SAR) space beyond what is achievable with cyano-substituted baselines [1].

Evidence DimensionSubstitution compatibility in antiviral synthesis
Target Compound DataYields 2-fluoro-3-(trifluoromethyl)phenyl variant (m/z 460.1)
Comparator Or Baseline3-Aminobenzonitrile (standard baseline precursor)
Quantified DifferenceProvides alternative steric/electronic profile while maintaining coupling viability
ConditionsReaction with sulphamoylpyrrolamide intermediate

It provides a sterically demanding, electron-deficient building block that is fully compatible with standard amide coupling workflows, enabling rapid SAR exploration.

Synthesis of Septin GTPase Inhibitors

Where this compound is the right choice for generating diaryl ureas (such as UR214-9) that require a specific conformational lock for high-affinity binding to mammalian septins, outperforming unfluorinated precursors [1].

Development of Lymphocyte-Specific Kinase Inhibitors

Essential as a building block for N-[3-(Phenylcarbamoyl)aryl]pyrimidine-5-carboxamide derivatives, where the ortho-fluoro group dictates the binding dihedral angle .

Antiviral Drug Discovery

Utilized as a sterically demanding, electron-deficient aniline in the synthesis of sulphamoylpyrrolamide derivatives for Hepatitis B treatment, expanding SAR space beyond traditional cyano-anilines [2].

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.7%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

123973-25-1

Wikipedia

2-Fluoro-3-(trifluoromethyl)aniline

Dates

Last modified: 08-15-2023

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